molecular formula C11H16N2O2 B8185122 4-(Boc-aminomethyl)pyridine

4-(Boc-aminomethyl)pyridine

Cat. No.: B8185122
M. Wt: 208.26 g/mol
InChI Key: TWWJJUHZTPNNBP-UHFFFAOYSA-N
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Description

4-(Boc-aminomethyl)pyridine is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of 4-(aminomethyl)pyridine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Boc-aminomethyl)pyridine can be synthesized through the reaction of 4-pyridinemethanamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product as a white to light yellow solid .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-aminomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Boc-aminomethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active compounds that can act as enzyme inhibitors or receptor ligands.

    Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Boc-aminomethyl)pyridine is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection allows for controlled deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-amino-2-pyridin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWJJUHZTPNNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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